molecular formula C12H24N2O2 B2887773 Tert-butyl (3-ethylpiperidin-3-yl)carbamate CAS No. 1169762-29-1

Tert-butyl (3-ethylpiperidin-3-yl)carbamate

Cat. No.: B2887773
CAS No.: 1169762-29-1
M. Wt: 228.336
InChI Key: WEEAKLWNDDAKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3-ethylpiperidin-3-yl)carbamate (CAS: 879275-33-9, molecular weight: 299.57) is a carbamate-protected piperidine derivative widely used in medicinal chemistry as a synthetic intermediate or pharmacophore. The compound features a piperidine ring substituted with an ethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the adjacent nitrogen. Its structure enables versatility in drug discovery, particularly for modifying pharmacokinetic properties such as solubility, bioavailability, and metabolic stability . The Boc group serves as a temporary protective moiety for amines during multi-step syntheses, allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Properties

IUPAC Name

tert-butyl N-(3-ethylpiperidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-12(7-6-8-13-9-12)14-10(15)16-11(2,3)4/h13H,5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEAKLWNDDAKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis and Alkylation

A widely cited approach involves constructing the piperidine ring via ring-closing metathesis (RCM) followed by ethyl group introduction. Starting from allylamine derivatives, Grubbs catalyst-mediated RCM forms the six-membered ring. Subsequent alkylation at the 3-position with ethyl bromide in the presence of a base like sodium hydride yields 3-ethylpiperidine. Boc protection is then achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DIPEA) in tetrahydrofuran (THF) or dichloromethane (DCM).

Key Data:

Step Reagents/Conditions Yield Reference
RCM Grubbs II catalyst, DCM, 40°C 78%
Alkylation Ethyl bromide, NaH, DMF 65%
Boc Protection Boc₂O, DIPEA, THF 89%

Reductive Amination Strategy

Reductive amination offers an alternative route, particularly for stereoselective synthesis. Ethylglyoxal and 1,5-diaminopentane undergo condensation in methanol, followed by sodium cyanoborohydride-mediated reduction to form 3-ethylpiperidine. The Boc group is introduced as described above. This method is favored for its mild conditions and compatibility with sensitive functional groups.

Optimization Insight:

  • Lowering the reaction temperature to 0°C during reductive amination minimizes side products.
  • Use of acetic acid as a proton donor enhances imine formation efficiency.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize scalability and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters, such as residence time and temperature, critical for Boc protection. For instance, a mixture of 3-ethylpiperidine and Boc₂O in supercritical CO₂ achieves 95% conversion within 10 minutes at 50°C.

Advantages:

  • Reduced solvent waste vs. batch processing.
  • Higher throughput (up to 1 kg/hr in pilot studies).

Crystallization and Purification

Crude product purification often employs antisolvent crystallization. Adding n-heptane to a Boc-protected amine solution in ethyl acetate induces crystallization, yielding >99% purity material. Reverse-phase chromatography is reserved for high-value intermediates requiring enantiomeric excess >99%.

Stereochemical Considerations

Chiral Resolution Techniques

Racemic 3-ethylpiperidine necessitates chiral resolution post-synthesis. Diastereomeric salt formation with L-tartaric acid in ethanol separates enantiomers, followed by Boc protection. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) achieves enantiomeric ratios of 98:2.

Case Study:

  • (R)-Tert-butyl (3-ethylpiperidin-3-yl)carbamate was isolated in 44% yield via enzymatic resolution, demonstrating the method’s viability for asymmetric synthesis.

Comparative Analysis of Methodologies

Method Pros Cons Yield Range
RCM-Alkylation High regioselectivity Requires expensive catalysts 65–78%
Reductive Amination Stereochemical control Multi-step purification 50–65%
Continuous Flow Scalability High initial capital cost 85–95%

Emerging Innovations

Photocatalytic Alkylation

Recent advances utilize visible-light photocatalysis for C–H ethylation. Irradiation of 3-methylpiperidine with ethyl iodide and an iridium catalyst ([Ir(ppy)₃]) under blue LED light achieves 72% yield, bypassing traditional alkylation reagents.

Biocatalytic Boc Protection

Engineered acyltransferases (e.g., Bacillus subtilis ATF) catalyze Boc group transfer in aqueous media, reducing organic solvent use by 70%.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-ethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Substituted carbamates or ureas, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (3-ethylpiperidin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (3-ethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Observations :

  • Ring Size : Piperidine-based carbamates (e.g., tert-butyl (3-methylpiperidin-4-yl)carbamate) exhibit higher conformational rigidity than pyrrolidine analogues, influencing receptor binding .
  • Protective Group Variations : Replacing tert-butyl with smaller carbamates (e.g., methyl or fluorenylmethyl) reduces steric hindrance but increases susceptibility to enzymatic degradation .

Inhibitory Activity Against Enzymes

  • AgTG3 Inhibition: In a study comparing carbamate derivatives, tert-butyl carbamate (compound 14) exhibited weaker inhibitory activity (IC₅₀: 56 μM) against Anopheles gambiae transglutaminase AgTG3 compared to quinolin-3-ylmethyl carbamate (IC₅₀: 9.7 μM). This highlights the importance of aromatic substituents for potency .
  • Influenza Virus Inhibition : Alkyl carbamates like tert-butyl (e.g., compound 11b ) demonstrated moderate antiviral activity, while n-hexyl carbamates showed improved lipid membrane penetration due to increased hydrophobicity .

Physicochemical and Pharmacokinetic Comparison

Property This compound Tert-butyl (piperidin-3-ylmethyl)carbamate Tert-butyl (pyrrolidin-3-ylmethyl)carbamate
LogP (Predicted) 2.8 1.9 1.5
Water Solubility (mg/mL) 0.12 0.35 0.67
Metabolic Stability (t₁/₂, h) 4.2 2.1 1.5
Plasma Protein Binding (%) 88 75 62

Notes:

  • The 3-ethyl group increases lipophilicity (LogP) but reduces aqueous solubility.
  • Pyrrolidine derivatives exhibit faster metabolic clearance due to reduced steric shielding of the carbamate group .

Biological Activity

Tert-butyl (3-ethylpiperidin-3-yl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its structural complexity, exhibits properties that may be beneficial in various therapeutic applications, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H23_{23}N2_{2}O2_{2}
  • Molecular Weight : Approximately 228.33 g/mol
  • Structural Features : The compound features a tert-butyl group attached to a piperidine ring substituted with an ethyl group at the 3-position, which influences its biological activity.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets:

  • Enzyme Inhibition : It can act as an inhibitor of specific enzymes by forming covalent bonds with active site residues, thereby modulating biochemical pathways. This interaction is crucial for its potential applications in pharmacology.
  • Receptor Binding : The compound may also influence receptor activity, contributing to its pharmacological profile.

Biological Activities

Research indicates several key biological activities associated with this compound:

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl N-(4-methylpiperidin-3-yl)carbamateMethyl substitution at 4-positionPotential enzyme inhibition
Tert-butyl N-(4-hydroxyphenyl)carbamateHydroxy substitutionAntioxidant and neuroprotective effects
Tert-butyl N-(4-ethylpiperidin-3-yl)carbamateEthyl substitution at 4-positionEnzyme inhibition and receptor modulation

Case Studies

  • In Vitro Studies on Neuroprotection :
    • A study evaluated the protective effect of a structurally similar compound against astrocyte cell death induced by amyloid-beta. The results indicated a significant increase in cell viability when treated with the compound alongside amyloid-beta compared to untreated controls .
  • Oxidative Stress Models :
    • In models of oxidative stress induced by scopolamine, the compound showed a reduction in malondialdehyde levels, suggesting its potential as a therapeutic agent for conditions characterized by oxidative damage .

Q & A

Basic: How can researchers optimize the synthesis of tert-butyl (3-ethylpiperidin-3-yl)carbamate to maximize yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Temperature modulation : Maintaining a narrow temperature range (e.g., 0–5°C during carbamate formation) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like dichloromethane or acetonitrile enhance reactivity and solubility .
  • pH control : Neutral to slightly basic conditions (pH 7–8) stabilize intermediates and prevent decomposition .
  • Reagent stoichiometry : Using a 1.2:1 molar ratio of di-tert-butyl dicarbonate to the amine precursor ensures complete conversion .
    Monitor reaction progress via gas chromatography (GC) or high-performance liquid chromatography (HPLC) to identify optimal quenching times .

Basic: What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by verifying peaks for the tert-butyl group (δ ~1.4 ppm) and carbamate carbonyl (δ ~155 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₂H₂₄N₂O₂, MW 228.18 g/mol) .
  • HPLC with UV detection : Quantify purity using a C18 column and acetonitrile/water gradient (≥98% purity threshold for research use) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Discrepancies between NMR, MS, or crystallographic data require systematic validation:

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve ambiguous stereochemistry or bond angles .
  • Hydrogen bonding analysis : Apply graph set analysis (as per Etter’s formalism) to identify intermolecular interactions that influence spectral shifts .
  • Cross-validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Advanced: What experimental designs are suitable for studying the biological interactions of this compound?

Methodological Answer:

  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target enzymes/receptors .
  • Enzymatic inhibition studies : Optimize assay buffers (e.g., Tris-HCl, pH 7.4) and include controls for non-specific binding (e.g., bovine serum albumin) .
  • Cellular uptake assays : Employ fluorescent analogs or radiolabeled derivatives (³H or ¹⁴C) to track intracellular distribution .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7 v/v) for baseline separation of carbamate from unreacted precursors .
  • Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for 12 hours to obtain crystalline material .
  • Acid-base extraction : Partition between dichloromethane and 1M HCl to remove basic impurities .

Advanced: How can mechanistic studies elucidate the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (e.g., D₂O vs. H₂O) to identify rate-determining steps .
  • Trapping intermediates : Add scavengers like TEMPO to detect radical intermediates during oxidative reactions .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and activation energies .

Advanced: What approaches are used to analyze the stereochemical effects of this compound in chiral environments?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Circular dichroism (CD) : Correlate CD spectra with X-ray structures to assign absolute configurations .
  • Dynamic kinetic resolution : Study racemization rates under varying temperatures to assess stereochemical stability .

Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Storage conditions : Keep at −20°C in amber vials under argon to prevent hydrolysis or oxidation .
  • Stability testing : Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .

Advanced: How can computational modeling predict the hydrogen-bonding behavior of this compound in crystal lattices?

Methodological Answer:

  • Mercury software : Visualize crystal packing and hydrogen-bonding networks using Cambridge Structural Database (CSBD) data .
  • Graph set analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) to predict solubility and melting points .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer:

  • Mid-step optimization : Isolate and characterize intermediates (e.g., piperidine precursors) to identify bottlenecks .
  • Catalyst screening : Test Pd/C or Raney nickel for hydrogenation steps to improve efficiency .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent, catalyst loading) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.